molecular formula C11H12ClN3O B2398607 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole CAS No. 948007-69-0

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B2398607
CAS No.: 948007-69-0
M. Wt: 237.69
InChI Key: TWCCPNKMEBWDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials or chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 7-chloro-1,3-benzoxazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, and the product is purified by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups attached to the benzoxazole ring .

Mechanism of Action

The mechanism of action of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both a piperazine and benzoxazole moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research purposes .

Properties

IUPAC Name

7-chloro-2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCPNKMEBWDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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